molecular formula C6H11N3O2S B13272746 N-ethyl-1-methyl-1H-imidazole-4-sulfonamide

N-ethyl-1-methyl-1H-imidazole-4-sulfonamide

Cat. No.: B13272746
M. Wt: 189.24 g/mol
InChI Key: VUNIKKRBZFXFNB-UHFFFAOYSA-N
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Description

N-ethyl-1-methyl-1H-imidazole-4-sulfonamide is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals. This compound features a sulfonamide group, which is known for its role in medicinal chemistry, particularly in the development of antibiotics and other therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-1-methyl-1H-imidazole-4-sulfonamide typically involves the reaction of 1-methylimidazole with ethylating agents followed by sulfonation. One common method includes:

    Ethylation: Reacting 1-methylimidazole with ethyl iodide in the presence of a base such as potassium carbonate to form N-ethyl-1-methylimidazole.

    Sulfonation: Treating the resulting N-ethyl-1-methylimidazole with chlorosulfonic acid to introduce the sulfonamide group, yielding this compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-1-methyl-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

N-ethyl-1-methyl-1H-imidazole-4-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-ethyl-1-methyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biological pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-1H-imidazole-4-sulfonamide
  • N-methyl-1H-imidazole-4-sulfonamide
  • N-ethyl-1H-imidazole-4-sulfonamide

Uniqueness

N-ethyl-1-methyl-1H-imidazole-4-sulfonamide is unique due to its specific ethyl and methyl substitutions, which can influence its biological activity and chemical reactivity. These substitutions can enhance its solubility, stability, and ability to interact with biological targets compared to other similar compounds.

Properties

Molecular Formula

C6H11N3O2S

Molecular Weight

189.24 g/mol

IUPAC Name

N-ethyl-1-methylimidazole-4-sulfonamide

InChI

InChI=1S/C6H11N3O2S/c1-3-8-12(10,11)6-4-9(2)5-7-6/h4-5,8H,3H2,1-2H3

InChI Key

VUNIKKRBZFXFNB-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=CN(C=N1)C

Origin of Product

United States

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